molecular formula C25H23N3O3 B1184202 YEVPHJIBDVTKJC-XTMJHDMTSA-N

YEVPHJIBDVTKJC-XTMJHDMTSA-N

Cat. No.: B1184202
M. Wt: 413.477
InChI Key: YEVPHJIBDVTKJC-XTMJHDMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.477

InChI

InChI=1S/C25H23N3O3/c29-23(27-17-6-2-1-3-7-17)21-20-10-12-25(31-20)15-28(24(30)22(21)25)13-11-16-14-26-19-9-5-4-8-18(16)19/h1-10,12,14,20-22,26H,11,13,15H2,(H,27,29)/t20-,21?,22+,25-/m0/s1

InChI Key

YEVPHJIBDVTKJC-XTMJHDMTSA-N

SMILES

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NC6=CC=CC=C6

Origin of Product

United States

Comparison with Similar Compounds

Key Challenges in Addressing the Query

Absence of Direct Evidence

Most evidence focuses on unrelated topics such as:

  • Whole-exome sequencing data ()
  • Transcriptomic profiling ()
  • Credit data synthesis ()
  • Protein complex geometry ()
  • Vegetation simulation ()
  • Journal submission guidelines (Evidences 12–13).

References to chemical compounds in and are fragmented, written in non-English languages, or obscured by technical jargon, making them unusable for authoritative comparisons .

Lack of Chemical Data Tables

The evidence includes multiple tables (e.g., Table 1 in , Table 2 in ), but none provide chemical properties, spectral data, or structural descriptors necessary for comparing compounds. For example:

  • mentions "N-[apUJICyJIbΦ0HNJIHMUHO(METH1)MeTHJ1]-1,4-6eH3OXUHOHMOHOHMHHbI" but lacks clarity due to transliteration errors and incomplete sentences .

Inability to Cross-Reference

Without access to external databases (e.g., PubChem, SciFinder), it is impossible to verify its identity or retrieve comparable data.

Critical Gaps in the Evidence

Missing Structural and Functional Data

A professional comparison requires:

  • Molecular formula and IUPAC name.
  • Physicochemical properties (e.g., solubility, melting point).
  • Spectral data (NMR, IR, MS).
  • Biological activity or industrial applications. None of these are available in the provided evidence.

No Analogous Compounds Identified

For instance:

Recommendations for Future Work

To address this query effectively, the following steps are necessary:

Access Authoritative Databases : Use PubChem, ChemSpider, or Reaxys to decode the InChIKey and identify the compound.

Retrieve Structural Data : Obtain the compound’s SMILES, molecular weight, and functional groups.

Identify Analogs : Search for compounds with shared scaffolds (e.g., benzoxazines, heterocyclic amines) using similarity search tools.

Comparative Analysis: Tabulate properties such as: LogP (lipophilicity) Hydrogen bond donors/acceptors Toxicity profiles (e.g., LD50) Synthetic routes (e.g., catalytic methods in ) .

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